Phase-Transfer Catalyst PEG2000 Increases Etherification Yield of 2-Chloro-6-fluorophenol from 82.9% to 94.7% in Lumiracoxib Intermediate Synthesis
During the preparation of the COX-2 selective inhibitor lumiracoxib, the etherification of 2-chloro-N-4-methylphenylacetamide with 2-chloro-6-fluorophenol under standard K₂CO₃ conditions achieves a baseline yield of 82.9% [1]. However, when the phase-transfer catalyst polyethylene glycol 2000 (PEG2000) is introduced into the same reaction system, the yield is enhanced to 94.7% [1]. This represents an absolute yield increase of 11.8 percentage points, achieved without altering the core coupling partners or solvent system.
| Evidence Dimension | Etherification reaction yield (2-chloro-6-fluorophenol with 2-chloro-N-4-methylphenylacetamide) |
|---|---|
| Target Compound Data | 94.7% (with PEG2000 phase-transfer catalyst) |
| Comparator Or Baseline | 82.9% (standard K₂CO₃ conditions, no PEG2000) |
| Quantified Difference | +11.8 percentage points absolute yield increase |
| Conditions | Isopropanol solvent, K₂CO₃ base; reaction temperature and time as per lumiracoxib synthetic protocol (Li 2006 Master's Thesis) |
Why This Matters
For procurement in pharmaceutical intermediate manufacturing, an 11.8-point yield improvement directly translates to lower cost per kilogram of downstream active pharmaceutical ingredient and reduced waste disposal burden.
- [1] Li, F. The Research for the Synthesis of Lumiracoxib and Its Analog. Master's Thesis, Nanjing University of Technology, 2006. Section: Etherification optimization with PEG2000. View Source
